2-Fluorobiphenyl synthesis pathways and mechanisms
2-Fluorobiphenyl synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 2-Fluorobiphenyl: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-fluorobiphenyl, a key intermediate in the production of various pharmaceuticals and functional materials. The document details the mechanisms and experimental protocols for the most effective cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, Hiyama, and Kumada couplings, as well as the Ullmann reaction.
Overview of Synthesis Pathways
The synthesis of 2-fluorobiphenyl predominantly relies on transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecular synthesis. The choice of a specific pathway often depends on the availability of starting materials, desired yield, and tolerance to specific reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are central to several powerful methods for forming the biaryl bond in 2-fluorobiphenyl. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyl (B1667301) derivatives due to the stability and low toxicity of the boronic acid reagents. The reaction couples an organoboron compound (e.g., 2-fluorophenylboronic acid) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base.[1][2]
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[3][4] This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base.[5] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield 2-fluorobiphenyl and regenerate the Pd(0) catalyst.[3][4]
Suzuki-Miyaura Coupling Catalytic Cycle
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is known for its high reactivity and functional group tolerance.
Mechanism: The mechanism is similar to other palladium-catalyzed couplings.[4] It starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent step is transmetalation, where the organozinc reagent transfers its organic group to the palladium center.[7] Finally, reductive elimination of the diorganopalladium complex affords the biaryl product and regenerates the catalyst.[7]
Negishi Coupling Catalytic Cycle
Stille Coupling
The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium.[8] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[8]
Mechanism: The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst.[9] This is followed by transmetalation with the organostannane. The final step is reductive elimination, which forms the C-C bond of the biaryl and regenerates the Pd(0) catalyst.[9]
Stille Coupling Catalytic Cycle
Hiyama Coupling
The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide.[10] A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source or a base, to facilitate the transmetalation step.[1]
Mechanism: The mechanism follows the general cross-coupling pathway.[10] After the initial oxidative addition of the organic halide to Pd(0), the organosilane is activated to form a hypervalent silicon species. This activated species then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting diorganopalladium(II) intermediate yields the biaryl product.[10]
Hiyama Coupling Catalytic Cycle
Kumada Coupling
The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile in a nickel- or palladium-catalyzed reaction with an organic halide.[11][12] The high reactivity of Grignard reagents can be both an advantage and a limitation, as it may lead to lower functional group tolerance.[13]
Mechanism: The catalytic cycle is analogous to other cross-coupling reactions.[14] It involves the oxidative addition of the organic halide to the low-valent metal center (Ni or Pd), followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to form the C-C bond.[14]
Kumada Coupling Catalytic Cycle
Copper-Catalyzed Reaction
Ullmann Reaction
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides.[15][16] Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, but modern variations have been developed with catalytic amounts of copper and milder conditions.[17]
Mechanism: The mechanism of the Ullmann reaction is still debated. One proposed pathway involves the formation of an organocopper intermediate via oxidative addition of the aryl halide to a Cu(I) species.[18] A second oxidative addition or a related process leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the biaryl product and a Cu(I) species.[18][19]
References
- 1. organicreactions.org [organicreactions.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 11. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 18. Kumada Coupling [organic-chemistry.org]
- 19. Kumada Coupling | NROChemistry [nrochemistry.com]
